1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide
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Description
The compound “1-(2-Hydroxy-3-((2-isopropyl-5-methylcyclohexyl)oxy)propyl)-1-methylpiperidin-1-ium iodide” is a complex organic molecule. It contains a piperidinium group (a nitrogen-containing ring), a hydroxy group (an oxygen and hydrogen), and a cyclohexyl group (a six-membered carbon ring), among other features .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a piperidinium ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a propyl group with a hydroxy group at the second carbon. This hydroxy group is also attached to a cyclohexyl ring, which has isopropyl and methyl substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has some degree of polarity due to the presence of the hydroxy group and the nitrogen in the piperidinium ring. This could affect its solubility in different solvents, among other properties .Scientific Research Applications
Hydrogen Bonding in Piperidinium Derivatives
Research on piperidinium derivatives, such as 4-Hydroxypiperidinium iodide, highlights the significance of hydrogen bonding in these compounds. The unusual crystal packing involving four-centre hydrogen bonds from one NH group to two OH groups and one iodide anion as acceptors demonstrates the potential for creating complex molecular architectures. This feature might be relevant for designing new materials with specific properties (Freytag & Jones, 1999).
Carbocyclization Reactions Involving Iodides
Carbocyclization reactions of 2-(2-propynyl-oxy)ethyl iodides, facilitated by 1-hexynyllithium, lead to the formation of 3-(diiodomethylene)tetrahydrofurans. This atom-economical process incorporates iodine atoms from substrates and reagent, indicating the potential for synthesizing novel iodine-containing organic compounds with complex structures (Harada, Kitano, & Mizunashi, 2007).
Structural Studies of Organotin Compounds
The structures of organotin compounds, like (3-hydroxypropyl)iododiphenyltin, determined via single-crystal X-ray diffraction, reveal intricate molecular geometries and interactions. These studies can provide valuable information on the behavior and potential applications of similar iodide-containing organometallic compounds in catalysis, materials science, and organic synthesis (Forrester et al., 1992).
Electrophilic Carbocyclization of Aryl Propargylic Alcohols
The synthesis of diiodinated carbocycles and oxygen heterocycles via electrophilic carbocyclization demonstrates the versatility of iodide compounds in facilitating the formation of complex molecular structures under mild conditions. This method's ability to exploit both the iodine anion and cation generated from I2 efficiently opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Zhu et al., 2011).
Properties
IUPAC Name |
1-(1-methylpiperidin-1-ium-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38NO2.HI/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20(4)10-6-5-7-11-20;/h15-19,21H,5-14H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKGJQJSQKYDFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(C[N+]2(CCCCC2)C)O)C(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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